N-(tert-Butyl)-6-chloronicotinamide
Overview
Description
N-(tert-Butyl)-6-chloronicotinamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation of Sulfur Mustard and Simulants : It has been found effective in oxidizing sulfur mustard and its simulants to nontoxic sulfoxides in semi-aqueous medium, even at subzero temperatures (Kumar & Kaushik, 2006).
Synthesis of Chlorophosphates : It acts as a mild and efficient reagent for synthesizing dialkyl/diaryl chlorophosphates under mild conditions in quantitative yields (Kumar & Kaushik, 2006).
Organic Transformations : Recognized as a versatile, safe, and recyclable reagent for various organic transformations, including chlorination and oxidation reactions (Kumar & Kaushik, 2007).
Herbicidal Activity : Derivatives of nicotinic acid, including N-(tert-Butyl)-6-chloronicotinamide, show excellent herbicidal activity against certain weeds, indicating potential for new herbicide development (Yu et al., 2021).
Insecticidal Activities : Novel N-tert-butyl-N'-thio compounds have shown insecticidal activities against pests like the Oriental armyworm and bean aphids, suggesting potential for use in aphid control programs (Shang et al., 2010).
Drug Discovery Potential : N-tert-butyl-4-benzoylnicotinamide exhibits properties suggesting potential for drug discovery (Valter, Batse, & Petrova, 1986).
Antimalarial Development : N-tert-butyl isoquine, a derivative, has been identified as an affordable and effective antimalarial, with completed preclinical development for human trials (O’Neill et al., 2009).
Antioxidant Applications : Certain derivatives, like N,N-di-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-tert-butylcarbamide, show strong anti-oxidizing action, enhancing anti-oxidizing stability in applications (Glebova et al., 1982).
Mechanism of Action
Target of Action
Similar compounds such as tert-butyl esters and tert-butyl amides have been studied extensively . These compounds are often used as reagents in organic synthesis, indicating that they may interact with a variety of biological targets .
Mode of Action
It’s known that tert-butyl groups can be used as probes for nmr studies of macromolecular complexes . This suggests that N-(tert-Butyl)-6-chloronicotinamide might interact with its targets in a way that alters their nuclear magnetic resonance (NMR) properties, potentially affecting their structure or function .
Biochemical Pathways
Ether oxygenates such as methyl tert-butyl ether (mtbe) and ethyl tert-butyl ether (etbe) have been shown to undergo anaerobic biodegradation in groundwater . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
Similar compounds such as tert-butyl esters and tert-butyl amides have been synthesized and studied for their potential bioactive properties .
Result of Action
The compound’s potential to alter the nmr properties of macromolecular complexes suggests that it could have significant effects at the molecular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, ether oxygenates such as MTBE and ETBE have been shown to undergo anaerobic biodegradation in groundwater . This suggests that the presence or absence of oxygen could influence the action of this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-tert-butyl-6-chloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUMMXADBUVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473525 | |
Record name | N-tert-Butyl-6-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115309-58-5 | |
Record name | N-tert-Butyl-6-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butyl-6-chloronicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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